molecular formula C14H10ClFN2O2S2 B2365873 7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899977-00-5

7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2365873
CAS No.: 899977-00-5
M. Wt: 356.81
InChI Key: SCZGULNKBGCPIE-UHFFFAOYSA-N
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Description

7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including diuretic, antihypertensive, and antimicrobial properties .

Mechanism of Action

Target of Action

The primary targets of 1,2,4-Benzothiadiazine 1,1-dioxide derivatives, which include the compound , are known to be ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle and nerve cells .

Mode of Action

The compound acts as an opener for ATP-sensitive potassium channels . By opening these channels, the compound allows potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential .

Biochemical Pathways

The opening of ATP-sensitive potassium channels by the compound affects several biochemical pathways. One of the most significant effects is the inhibition of insulin release . This is because the ATP-sensitive potassium channels are present in the beta cells of the pancreas, which are responsible for insulin release .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body . They are also known to undergo metabolism in the liver and are excreted in the urine .

Result of Action

The result of the compound’s action is a decrease in insulin release, which can have various effects on the body’s metabolism . For example, it can lead to an increase in blood glucose levels . Additionally, the compound’s action on ATP-sensitive potassium channels in other cells can lead to changes in their electrical activity .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s absorption and distribution .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an ATP-sensitive potassium channel opener . This interaction plays a crucial role in biochemical reactions, particularly in the regulation of insulin release .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating ATP-sensitive potassium channels . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an ATP-sensitive potassium channel opener, which can lead to the inhibition of insulin release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its diuretic and antihypertensive properties.

Comparison with Similar Compounds

Biological Activity

7-Chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. Its unique structural features include a thiadiazine core fused with a benzene ring, which contribute to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H10ClFN2O2S2, with a molecular weight of approximately 356.81 g/mol. The compound features a chlorine atom at the 7-position and a fluorobenzyl thio group, which may enhance its reactivity and biological interactions.

Biological Activities

Research indicates that benzothiadiazine derivatives exhibit a range of biological activities including:

  • Anticancer : Several studies have shown that compounds within this class can inhibit cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines such as breast and lung cancer cells, demonstrating significant antiproliferative effects .
  • Antimicrobial : The presence of sulfur and halogen substituents in the structure has been associated with enhanced antimicrobial properties. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria.
  • Anticonvulsant : Related compounds have been investigated for their potential as anticonvulsants. The mechanism may involve modulation of neurotransmitter systems or ion channels .

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with various biological targets such as enzymes and receptors involved in cellular signaling pathways. The thioether group may play a crucial role in these interactions by facilitating binding to target proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Antiproliferative Activity : A study conducted on structurally similar benzothiadiazines revealed that certain modifications could significantly enhance their cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups like chlorine and fluorine was found to correlate with increased potency .
  • Neuroprotective Effects : In vivo studies indicated that compounds similar to 7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine could provide neuroprotection in models of epilepsy by modulating glutamate receptors .
  • Antimicrobial Efficacy : Research has demonstrated that benzothiadiazine derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds were tested against a variety of pathogens, showing inhibition zones comparable to standard antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeKey Findings
7-Chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazineAnticancerSignificant inhibition of tumor growth in vitro
7-Fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazineAntimicrobialEffective against multiple bacterial strains
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazineNeuroprotectiveReduced seizure frequency in animal models

Properties

IUPAC Name

7-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2S2/c15-10-3-6-12-13(7-10)22(19,20)18-14(17-12)21-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZGULNKBGCPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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